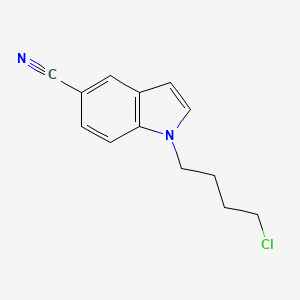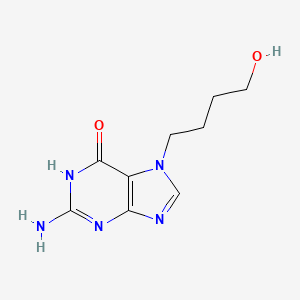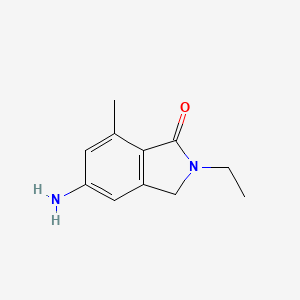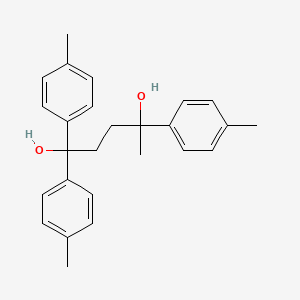
Cyanoacetyl Tofacitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanoacetyl Tofacitinib typically involves the acylation of Tofacitinib with cyanoacetyl chloride. The process begins with the preparation of Tofacitinib, which is synthesized through a series of steps involving the condensation of key intermediates. The final step involves the reaction of Tofacitinib with cyanoacetyl chloride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanoacetyl Tofacitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The cyanoacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
Wissenschaftliche Forschungsanwendungen
Cyanoacetyl Tofacitinib has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of advanced materials and pharmaceuticals .
Wirkmechanismus
Cyanoacetyl Tofacitinib exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune cell function and hematopoiesis. By inhibiting these enzymes, this compound modulates the activity of various cytokines and growth factors, thereby reducing inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruxolitinib: Another JAK inhibitor used for treating myelofibrosis and polycythemia vera.
Baricitinib: Used for treating rheumatoid arthritis and COVID-19.
Upadacitinib: Approved for treating rheumatoid arthritis and atopic dermatitis .
Uniqueness
Cyanoacetyl Tofacitinib stands out due to its enhanced chemical stability and potential for targeted delivery in therapeutic applications. The presence of the cyanoacetyl group provides unique reactivity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C19H21N7O2 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-[(3R,4R)-3-[[7-(2-cyanoacetyl)pyrrolo[2,3-d]pyrimidin-4-yl]-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C19H21N7O2/c1-13-5-9-25(16(27)3-7-20)11-15(13)24(2)18-14-6-10-26(17(28)4-8-21)19(14)23-12-22-18/h6,10,12-13,15H,3-5,9,11H2,1-2H3/t13-,15+/m1/s1 |
InChI-Schlüssel |
LAZWNGPGVVGBJZ-HIFRSBDPSA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3C(=O)CC#N)C(=O)CC#N |
Kanonische SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3C(=O)CC#N)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)



![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)







